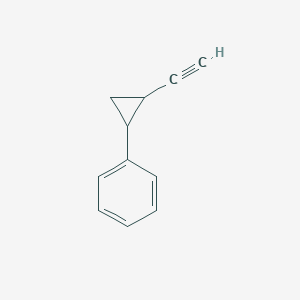

(2-Ethynylcyclopropyl)benzene

Description

Contextual Significance of Aryl-Substituted Cyclopropylalkynes

Aryl-substituted cyclopropylalkynes are a class of organic molecules recognized for their utility as versatile building blocks in synthesis. The combination of a cyclopropane (B1198618) ring and an alkyne creates a system rich in chemical reactivity, which is further influenced by the electronic properties of the aryl substituent. epfl.ch The inherent ring strain of the cyclopropane motif and the high p-character of its bonds make it susceptible to ring-opening reactions, providing pathways to more complex molecular architectures. epfl.chnih.gov

These compounds serve as key intermediates in various synthetic strategies. For instance, they are employed in cycloaddition reactions to construct polycyclic systems and are valuable precursors in transition metal-catalyzed processes. rsc.orguwindsor.ca The presence of the aryl group can direct the regioselectivity of certain reactions and stabilize reactive intermediates, such as adjacent radical cations, which has been a focus of intensive research. epfl.ch The ability to functionalize both the alkyne and the cyclopropane ring, sometimes in a tandem fashion, allows for the rapid assembly of intricate molecular frameworks from relatively simple starting materials.

Scope of Academic Inquiry into (2-Ethynylcyclopropyl)benzene Chemistry

Academic research into this compound has explored its synthesis and its participation in a diverse array of chemical reactions. The compound's distinct reactivity has been harnessed to develop new synthetic methodologies and to study fundamental reaction mechanisms.

One established method for synthesizing (trans-2-Ethynylcyclopropyl)benzene involves the Ohira–Bestmann reaction. This procedure starts with the corresponding aldehyde, (trans-2-phenylcyclopropyl)carbaldehyde, which is treated with the Ohira–Bestmann reagent (dimethyl-1-diazo-2-oxopropylphosphonate) in the presence of a base like potassium carbonate to yield the terminal alkyne. rsc.orgljmu.ac.uk

The reactivity of this compound has been investigated in several contexts:

Radical Reactions: The trans-isomer of this compound and its derivatives have been studied in free radical hydrostannation reactions. rsc.org For example, the related alcohol, (±)-trans-3-(2-phenylcyclopropyl)prop-2-yn-1-ol, reacts with tributyltin hydride or triphenyltin (B1233371) hydride to generate allenylstannanes through a process involving radical-mediated cyclopropane ring-opening. rsc.orgljmu.ac.uk

Cycloaddition and Annulation Reactions: The compound is a substrate in rhodium-catalyzed tandem Pauson-Khand type reactions, where the cyclopropyl-tethered enyne undergoes cyclization to form complex polycyclic ketones. rsc.org It also participates in 1,3-dipolar cycloaddition reactions, for instance with diazomethane, to yield pyrazole (B372694) derivatives. arkat-usa.org

Oxidative Functionalization: Research has shown that arylcyclopropanes can undergo selective C–H or C–C bond functionalization. epfl.ch In a visible-light-promoted reaction without a catalyst, using an ethynylbenziodoxolone (EBX) reagent, the outcome can be switched between C–H alkynylation and C–C bond oxyalkynylation by modifying the substituents on the aryl ring of the cyclopropane. epfl.ch Specifically, adding two ortho methyl groups to the benzene (B151609) ring of an arylcyclopropane favors C–H activation. epfl.ch

Mechanistic studies, including computational analysis and electron paramagnetic resonance (EPR) spectroscopy, have been employed to understand the intermediates and transition states involved in these transformations, providing insight into the factors that control the reaction pathways. nih.govrsc.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (1-Ethynylcyclopropyl)benzene |

| CAS Number | 139633-98-0 fluorochem.co.uk |

| Molecular Formula | C₁₁H₁₀ fluorochem.co.uk |

| Molecular Weight | 142.20 g/mol fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

(2-ethynylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-8-11(9)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSXPVAFKWNQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449098 | |

| Record name | (2-ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91348-21-9 | |

| Record name | (2-ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynylcyclopropyl Benzene and Its Structural Analogues

Direct Construction of the (2-Ethynylcyclopropyl)benzene Framework

Direct methods for assembling the core structure of this compound involve the simultaneous or sequential formation of the key chemical bonds that define the molecule. These strategies include transition-metal-catalyzed cross-coupling reactions, cyclopropanation reactions using metal carbene equivalents, and innovative multicomponent reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. These methods are pivotal for introducing the aryl group onto a pre-existing ethynylcyclopropane scaffold. The general mechanism for these reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The Sonogashira coupling, a widely used palladium-catalyzed reaction, provides a direct route to aryl-substituted ethynylcyclopropanes. This reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of synthesizing this compound analogues, an appropriate ethynylcyclopropane derivative can be coupled with a haloarene. For instance, a terminal alkynylcyclopropane can undergo a Sonogashira coupling with a heterocyclic halide to yield the corresponding derivative quantitatively. This demonstrates the viability of attaching pre-formed ethynylcyclopropane units to various aromatic systems.

Another powerful strategy is the Suzuki-type cross-coupling, which involves the reaction of an organoboron compound with an organic halide. To form the aryl-cyclopropane bond, a cyclopropylboronic acid can be coupled with an aryl triflate. This method is notable for its excellent yields and tolerance of sensitive functional groups like carbonyls and nitro groups. The use of specific bases such as KF·2H₂O or K₃PO₄·3H₂O is crucial for the reaction's success, and the addition of NaBr can significantly enhance yields by stabilizing the palladium catalyst.

| Coupling Type | Cyclopropane (B1198618) Reagent | Aryl Reagent | Catalyst System | Key Features |

| Sonogashira | Terminal Alkynylcyclopropane | Aryl Halide | Pd catalyst, Cu co-catalyst | Direct formation of Aryl-C(sp) bond. |

| Suzuki | Cyclopropylboronic Acid | Aryl Triflates | Pd(PPh₃)₄ / Base | Forms Aryl-C(cyclopropyl) bond; tolerates sensitive functional groups. |

Extending the utility of palladium-catalyzed cross-coupling, reactions with ethenyl (vinyl) halides allow for the synthesis of vinyl-substituted ethynylcyclopropanes. The principles of reactions like the Suzuki and Stille couplings are applicable. A cyclopropenyl ester can be directly coupled with styrenyl iodides using a palladium catalyst. This approach, proceeding through a formal C-H functionalization, circumvents the need for toxic tin reagents often required in traditional Stille couplings and enables the rapid assembly of complex cyclopropene (B1174273) derivatives which are precursors to cyclopropanes. The Heck reaction, another cornerstone of palladium catalysis, facilitates the arylation or alkylation of olefins using aryl or vinyl halides and could be adapted for these syntheses.

An alternative and powerful strategy for constructing the this compound framework is through the direct transfer of an alkynylcarbene moiety to an alkene. Metal carbenes, or carbenoids, are highly reactive intermediates that can be generated from various precursors and trapped by alkenes to form cyclopropane rings.

One innovative approach utilizes 7-alkynyl-1,3,5-cycloheptatrienes as alkynyl carbene equivalents. Under rhodium(II) catalysis, these precursors undergo a retro-Buchner reaction to generate electrophilic alkynyl carbenes. These intermediates can then be trapped by an alkene, such as styrene (B11656), to produce the desired this compound structure. This method is notable for producing the cis diastereoisomer, which can be complementary to other cyclopropanation methods.

Fischer carbene complexes also serve as effective precursors for alkynylcyclopropanation. Group 6 non-heteroatom-stabilized metal alkynylcarbene complexes can react with alkenes to selectively transfer the propargylene unit, yielding a range of alkynylcyclopropanes. Furthermore, gold catalysis can be employed to generate α-sulfinyl carbene equivalents from alkynyl sulfoxides. These intermediates undergo oxidative cyclopropanation with alkenes, providing another pathway to functionalized cyclopropanes.

| Carbene Precursor | Metal Catalyst | Alkene Substrate | Key Outcome |

| 7-Alkynyl-1,3,5-cycloheptatriene | Rhodium(II) | Styrene | Forms cis-(2-ethynylcyclopropyl)benzene. |

| Fischer Carbene Complex | Group 6 Metal (e.g., Cr, W) | Alkene/Diene | Selective transfer of a propargylene unit. |

| Alkynyl Sulfoxide | Gold(I) | Alkene | Gold-catalyzed oxidative cyclopropanation. |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, offer a highly efficient route to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct highly substituted benzene (B151609) rings onto which a cyclopropyl (B3062369) or ethynylcyclopropyl unit could be installed or formed in a subsequent step. For example, a four-component reaction of alkyl propiolates and alkyl 2-nitroethanoates can produce tetraalkyl benzene-1,2,3,5-tetracarboxylates, demonstrating the power of MCRs in building complex aromatic cores from simple acyclic precursors. The development of a true MCR for the target structure would represent a significant advance in synthetic efficiency.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Ethynylcyclopropane Synthesis

Stereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry of the cyclopropane ring is crucial, as the relative and absolute configuration of the substituents significantly influences the molecule's properties. Methodologies have been developed to achieve both diastereoselective and enantioselective synthesis of this compound derivatives.

Diastereoselectivity is often dictated by the mechanism of the cyclopropanation. As mentioned, the Rh(II)-catalyzed alkynylcyclopropanation using 7-alkynyl-1,3,5-cycloheptatrienes provides the cis diastereoisomer of the resulting cyclopropane. This stereochemical outcome is complementary to classical approaches that might favor the trans product.

For enantioselective synthesis, two main strategies are employed: using a chiral catalyst to induce asymmetry during the cyclopropane ring formation or starting with a chiral, enantiomerically enriched precursor. The generation of metal carbenoids and their subsequent transfer to an alkene can be rendered enantioselective by using a chiral ligand on the metal catalyst. A wide variety of metals, including rhodium, ruthenium, and copper, paired with ligands such as chiral bisoxazolines (BOX), have been successfully used for asymmetric cyclopropanation.

Alternatively, if a chiral center is already present in one of the reactants, its stereochemistry can be preserved during the reaction. For example, in the Suzuki-type cross-coupling of optically active cyclopropylboronic acids with aryl triflates, the coupling proceeds with complete retention of the cyclopropyl group's configuration. This allows for the synthesis of optically active aryl-substituted cyclopropanes from enantiomerically pure starting materials. Similarly, stereoselective additions to cyclopropene intermediates can provide access to enantioenriched cyclopropanes.

| Stereocontrol | Method | Key Feature | Example |

| Diastereoselective | Rh(II)-Catalyzed Alkynylcyclopropanation | Favors formation of the cis isomer. | Reaction of 7-alkynyl-1,3,5-cycloheptatriene with styrene. |

| Enantioselective | Asymmetric Catalysis | A chiral ligand on a metal catalyst induces enantioselectivity. | Cu or Rh catalyst with chiral BOX ligands for carbene transfer. |

| Enantioselective | Substrate Control | Coupling reaction proceeds with retention of configuration. | Suzuki coupling of an optically active cyclopropylboronic acid. |

Enantioselective and Diastereoselective Access to Cyclopropyl-Ethynyl Systems

Achieving stereocontrol in the synthesis of substituted cyclopropanes is a significant objective in organic chemistry. The development of enantioselective and diastereoselective methods provides access to specific stereoisomers of this compound, which is crucial for applications in medicinal chemistry and materials science.

Catalytic asymmetric cyclopropanation is a primary strategy for establishing chirality. This often involves the reaction of an alkene with a carbene precursor, mediated by a chiral catalyst. For substrates like styrene, which is a precursor to the phenyl-substituted cyclopropane ring, various catalytic systems have been developed. Engineered enzymes, such as myoglobin-based catalysts, have demonstrated the ability to catalyze the cyclopropanation of styrene derivatives with high efficiency and stereoselectivity. rochester.edu These biocatalysts can achieve excellent diastereoselectivity (up to 99.9%) and enantioselectivity for the trans-(1S,2S) isomer. rochester.edu

Metal-catalyzed reactions are also prevalent. For instance, tris(pentafluorophenyl)borane (B72294) has been used as a metal-free Lewis acid catalyst for the diastereoselective cyclopropanation of styrene derivatives with aryldiazodiacetates, providing a pathway to functionalized phenylcyclopropanes. nih.gov Furthermore, ylide-mediated reactions offer another powerful tool for stereocontrolled cyclopropanation. The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds, such as cinnamaldehyde (B126680) derivatives, can be directed by aminocatalysts to produce cyclopropane-fused structures with high enantioselectivity. mdpi.comacs.orgacs.orgnih.gov The choice of catalyst and reaction conditions is paramount in dictating the stereochemical outcome.

Below is a table summarizing representative catalytic systems used for the stereoselective cyclopropanation of styrene and related derivatives.

| Catalyst System | Substrate | Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Engineered Myoglobin | Substituted Styrenes | Ethyl diazoacetate | >98:2 (trans:cis) | 98 to >99% |

| B(C6F5)3 | Styrene | Aryldiazodiacetate | High diastereoselectivity | N/A |

| Jørgensen–Hayashi Catalyst | 2′-Hydroxycinnamaldehydes | Sulfoxonium Ylide | Perfect diastereoselectivity | up to 97% |

| Chiral Copper(I) Complex | α,β-Unsaturated Amides | Stabilized Sulfur Ylide | High enantio- and diastereoselectivity | High |

Control of trans- and cis- Stereoisomer Formation

The relative orientation of the substituents on the cyclopropane ring, described as cis or trans, is a critical aspect of its structure. The control over this stereoisomerism is often established during the cyclopropanation step. The thermodynamic stability of the products and the kinetic pathway of the reaction both play a role in determining the final cis/trans ratio.

Generally, the trans isomer of 1,2-disubstituted cyclopropanes is thermodynamically more stable due to reduced steric strain between the substituents. Many synthetic methods capitalize on this preference to yield the trans product selectively. For example, in ylide-mediated cyclopropanations, the reaction often proceeds through a betaine (B1666868) intermediate. The subsequent ring closure can be influenced by steric factors, favoring the formation of the trans-cyclopropane. nih.gov

However, the choice of reagents and catalyst can override this thermodynamic preference. Certain catalytic systems are designed to favor the formation of the less stable cis isomer. The stereochemical outcome can also be influenced by the geometry of the starting alkene. While many cyclopropanation reactions are not stereospecific, some, particularly those involving concerted mechanisms like the Simmons-Smith reaction, can retain the stereochemistry of the parent alkene.

The stereochemistry of precursor molecules can also dictate the final isomer formation. For instance, elimination reactions used to generate a double bond prior to cyclopropanation are governed by stereoelectronic requirements. The E2 elimination mechanism, for example, requires an anti-periplanar arrangement of the departing hydrogen and leaving group, which influences the geometry of the resulting alkene and, consequently, the stereochemistry of the subsequent cyclopropanation. masterorganicchemistry.comchemistrysteps.com

Synthesis of Ethynylcyclopropane Precursors and Building Blocks

The construction of the ethynylcyclopropane core of this compound relies on the assembly of key precursors and building blocks. These precursors typically contain the cyclopropane ring functionalized in a way that allows for the subsequent introduction of the ethynyl (B1212043) group. Common precursors include cyclopropanecarbaldehydes or cyclopropyl ketones. researchgate.net

One common approach involves the synthesis of a 2-phenylcyclopropane moiety bearing a functional group that can be converted into an alkyne. This can be achieved by cyclopropanating styrene or cinnamaldehyde derivatives. For example, the reaction of cinnamaldehyde with a suitable reagent can yield 2-phenylcyclopropanecarbaldehyde, which serves as a versatile intermediate for introducing the ethynyl group. researchgate.net

Elimination-Based Strategies for Ethynylcyclopropane

Elimination reactions provide a direct and classical method for forming carbon-carbon triple bonds. To synthesize the ethynyl group on the cyclopropane ring, a common strategy involves a double dehydrohalogenation of a 1,1-dihaloethyl or 1,2-dihaloethyl precursor attached to the 2-phenylcyclopropane core.

This process typically involves two sequential E2 elimination steps, requiring a strong base such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu). libretexts.org The starting dihalide can be prepared from a corresponding acetyl-substituted phenylcyclopropane, which is in turn accessible through Friedel-Crafts acylation or other standard methods. The reaction proceeds by first eliminating one equivalent of hydrogen halide to form a vinyl halide, followed by a second elimination to generate the desired alkyne. The conditions must be sufficiently harsh to effect the second elimination, which is often slower than the first. According to Zaitsev's rule, elimination reactions tend to form the more substituted alkene; however, in the formation of a terminal alkyne from a dihalide, this rule is not the primary determinant of regioselectivity. masterorganicchemistry.com

General Elimination Pathway:

| Precursor | Reagents | Intermediate | Product |

| (2-(2,2-dichloroethyl)cyclopropyl)benzene | Strong Base (e.g., NaNH₂) | (2-(2-chlorovinyl)cyclopropyl)benzene | This compound |

Ylide-Mediated Cyclopropanation for Ethynylcyclopropane Esters

Ylide-mediated reactions are a cornerstone of cyclopropane synthesis, valued for their reliability and potential for stereocontrol. nih.gov In the context of synthesizing precursors for this compound, sulfur ylides are particularly useful. They can react with α,β-unsaturated esters, such as ethyl cinnamate, in a Michael addition-cyclization cascade to form a cyclopropane ring bearing both a phenyl group and an ester group.

The resulting cyclopropyl ester is a versatile intermediate. The ester functionality can be reduced to a primary alcohol, which can then be oxidized to an aldehyde. This aldehyde can then be converted to the terminal alkyne via established methods like the Corey-Fuchs or Seyferth-Gilbert homologation. This multi-step sequence allows for the controlled construction of the desired this compound framework. The use of chiral ylides or catalysts in the initial cyclopropanation step can also introduce chirality, leading to enantiomerically enriched products. mdpi.com

Strategic Incorporation of Functionality into this compound

Once the core structure of this compound is assembled, its properties can be further tailored by introducing functional groups. The aromatic moiety is a prime target for such modifications, allowing for the synthesis of a diverse library of analogues.

Functionalization of the Aromatic Moiety

Direct C-H functionalization has emerged as a powerful strategy for modifying aromatic rings without the need for pre-installed activating groups. Among these methods, transition-metal-catalyzed C-H borylation is particularly effective. nih.govsemanticscholar.org

Iridium-catalyzed C-H borylation can be applied to this compound to selectively install a boronate ester (Bpin) group onto the phenyl ring. berkeley.eduorganic-chemistry.org This reaction typically exhibits high regioselectivity, often favoring the less sterically hindered positions. The resulting arylboronate ester is a highly versatile synthetic handle. It can participate in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of various substituents, including alkyl, aryl, and heteroaryl groups, onto the aromatic ring. This late-stage functionalization approach provides a modular and efficient route to a wide array of derivatives. organic-chemistry.org

Example of Post-Synthetic Functionalization:

| Starting Material | Reaction | Reagents | Product |

| This compound | Iridium-Catalyzed Borylation | [Ir(COD)OMe]₂, ligand, B₂pin₂ | (2-Ethynylcyclopropyl-x-boryl)benzene |

| (2-Ethynylcyclopropyl-x-boryl)benzene | Suzuki-Miyaura Coupling | Aryl-halide, Pd catalyst, Base | (2-Ethynyl-x-arylcyclopropyl)benzene |

Introduction of Organosilicon Groups on Cyclopropyl Derivatives

The introduction of organosilicon groups, particularly silyl (B83357) groups, into cyclopropane derivatives is a significant strategy for enhancing their synthetic utility. Silyl groups can serve as versatile handles for further transformations, act as protecting groups, or influence the stereochemical outcome of reactions. Methodologies for the silylation of cyclopropanes can be broadly categorized into two approaches: the direct silylation of a pre-formed cyclopropane ring and the construction of the cyclopropane ring from silylated precursors.

One prominent method for the direct introduction of a silicon atom onto a cyclopropane ring is through transition-metal-catalyzed C-H bond activation. Research has demonstrated the rhodium-catalyzed enantioselective silylation of cyclopropyl C-H bonds. escholarship.org This method involves the in situ generation of (hydrido)silyl ethers from cyclopropylmethanols and a silane, such as diethylsilane. escholarship.org In the presence of a rhodium precursor and a chiral bisphosphine ligand like (S)-DTBM-SEGPHOS, an asymmetric intramolecular silylation of the cyclopropyl C-H bond occurs, leading to enantioenriched oxasilolanes in high yields and enantiomeric excesses. escholarship.org The resulting silylated products can be further transformed, for instance, through Tamao-Fleming oxidation to yield cyclopropanols. escholarship.org

Another strategy involves the construction of the silylated cyclopropane core. Rhodium(II)-catalyzed cyclopropanation of α-silyl styrenes with aryl diazoacetates has been shown to produce silyl cyclopropane carboxylates. sigmaaldrich.comsigmaaldrich.com This reaction proceeds with stereoselectivity, which is proposed to be influenced by the conjugation of the aryl ring with the carbon-carbon double bond and π-stacking interactions. sigmaaldrich.com The resulting silyl cyclopropanes can then undergo desilylation, often with an inversion of configuration, to yield optically active cis-cyclopropane carboxylates. sigmaaldrich.com

Furthermore, silylalkynylcyclopropanes can be synthesized directly. A two-step methodology based on the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes provides access to a diverse range of alkynylcyclopropanes, including those with silyl substituents on the alkyne terminus. nih.gov This approach is notable for its ability to be applied in late-stage functionalization of complex molecules. nih.gov For instance, using a silylated 7-alkynyl cycloheptatriene (B165957) and reacting it with an alkene in the presence of a catalyst like [Rh₂(TFA)₄] results in the formation of the corresponding silylalkynylcyclopropane. nih.gov This method allows for the one-pot assembly of terminal alkynylcyclopropanes after a desilylation step. nih.gov

The synthesis of cyclopropanes bearing two silylethynyl groups has also been achieved. For example, 1,1-bis(trimethylsilylethynyl)cyclopropane was prepared from 1-(bromoethynyl)-1-(trimethylsilylethynyl)cyclopropane through silylation. researchgate.net

The table below summarizes various synthetic methodologies for the introduction of organosilicon groups on cyclopropyl derivatives.

| Starting Material | Organosilicon Reagent | Catalyst/Reagent | Product Type | Key Features | Reference |

| Cyclopropylmethanol | Diethylsilane | [Rh(cod)Cl]₂ / (S)-DTBM-SEGPHOS | Oxasilolane | Enantioselective intramolecular C-H silylation; high yield and ee. | escholarship.org |

| α-Silyl styrene | Aryl diazoacetate | Rh₂(S-PTAD)₄ | Silyl cyclopropane carboxylate | Diastereoselective cyclopropanation; product can be desilylated. | sigmaaldrich.com |

| 7-(Silylalkynyl)cycloheptatriene | Alkene | [Rh₂(TFA)₄] | Silylalkynylcyclopropane | Direct formation of silylalkynylcyclopropane; good for late-stage functionalization. | nih.gov |

| 1-(Bromoethynyl)-1-(trimethylsilylethynyl)cyclopropane | n-BuLi, TMSCl | Not Applicable | 1,1-Bis(trimethylsilylethynyl)cyclopropane | Synthesis of geminal silylethynyl cyclopropanes. | researchgate.net |

| Phenyl-substituted cyclopropyl acetate | Hydrosilane | Iridium catalyst, then [Rh(nbd)Cl]₂ | β-Silyl ketone | Traceless acetal-directed C-C bond activation and silylation. | nih.gov |

Reactivity and Transformational Chemistry of 2 Ethynylcyclopropyl Benzene

Reactivity of the Cyclopropyl (B3062369) Moiety

The three-membered ring of (2-Ethynylcyclopropyl)benzene is characterized by significant ring strain, making it susceptible to a variety of ring-opening and functionalization reactions. Its reactivity is profoundly influenced by the adjacent phenyl and ethynyl (B1212043) groups, which can stabilize reactive intermediates and direct the course of chemical transformations.

Metal-Catalyzed Ring-Opening Reactions

Transition metals, particularly electrophilic π-acids, readily interact with the strained C-C bonds of the cyclopropane (B1198618) and the π-system of the alkyne, initiating a cascade of reactions that lead to profound skeletal rearrangements.

Gold(I) catalysts are highly effective in activating the alkyne of alkynylcyclopropane systems. This activation facilitates intramolecular reactions involving the cyclopropyl ring. The process typically begins with the coordination of the Au(I) catalyst to the alkyne, which increases its electrophilicity. This "alkynophilicity" of gold catalysts is a key driver for these transformations. acs.org The activated alkyne can then be attacked by the nucleophilic cyclopropane ring in a 5-endo-dig cyclization, leading to a cyclopropyl gold(I) carbene-like intermediate. nih.govrsc.org

This highly reactive intermediate can undergo a variety of subsequent transformations. One common pathway is a ring-expansion, where the cyclopropylmethyl cation character of the intermediate leads to a Wagner-Meerwein shift. nih.gov This results in the formation of fused cyclobutane systems. For instance, enynes containing a cyclopropane unit have been shown to cycloisomerize in the presence of a gold(I) catalyst to selectively form fused cyclobutanes. nih.gov Another pathway involves rearrangement to form alkynyl cyclohexadienes. acs.org The specific outcome is often dependent on the substitution pattern of the starting material and the reaction conditions.

In the presence of external nucleophiles, the reaction can be intercepted. For example, gold(I)-catalyzed treatment of an alkynylcyclopropane with a sulfonamide can lead to a ring expansion, affording (E)-2-alkylidenecyclobutanamines. beilstein-journals.org Similarly, 1-(1-alkynyl)cyclopropyl ketones undergo gold-catalyzed tandem cyclization/(3+3) cycloadditions with nitrones to yield bicyclic oxazine derivatives. beilstein-journals.org

Table 1: Examples of Gold-Catalyzed Transformations of Alkynylcyclopropane Analogs

| Starting Material Type | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Enynes with cyclopropane unit | Au(I) Complex | Cycloisomerization | Fused Cyclobutanes | nih.gov |

| Alkynylcyclopropanes | Au(I) Complex | Rearrangement | Alkynyl Cyclohexadienes | acs.org |

| Alkynylcyclopropane/sulfonamide | PPh3AuCl / AgOTf | Ring Expansion | (E)-2-Alkylidenecyclobutanamines | beilstein-journals.org |

| 1-(1-Alkynyl)cyclopropyl ketones | Au(I) Complex | Tandem Cyclization/Cycloaddition | Bicyclic Oxazines | beilstein-journals.org |

Rhodium catalysts are also potent reagents for effecting transformations of cyclopropyl systems. While gold catalysts typically activate the alkyne, rhodium can interact with both the alkyne and the strained ring. Rhodium(II) catalysts, for example, can generate rhodium-alkynylcarbene intermediates from precursors like 7-alkynyl cycloheptatrienes, which can then be used to construct alkynylcyclopropanes. nih.govacs.orgacs.orgresearchgate.net

More pertinent to the reactivity of the pre-formed this compound, rhodium(III) has been shown to catalyze the coupling of arenes with cyclopropanols via a dual C-H activation and ring-opening mechanism. snnu.edu.cn This suggests a pathway where a Rh(III) catalyst could coordinate to the phenyl group of this compound, direct C-H activation, and subsequently engage the cyclopropyl ring, leading to fission. Such a process would likely involve oxidative addition into a C-C bond of the cyclopropane, driven by the release of ring strain. This can lead to the formation of synthetically valuable β-aryl ketones or other functionalized open-chain products. snnu.edu.cn

Oxidative Functionalization of Cyclopropyl C-C and C-H Bonds

The cyclopropyl ring is susceptible to oxidative cleavage and functionalization, often proceeding through radical intermediates. The presence of the phenyl group in this compound is crucial, as it can be oxidized to a radical cation under milder conditions than the cyclopropane itself, initiating a cascade of reactions.

Recent studies have demonstrated the direct functionalization of aryl cyclopropanes through photoredox catalysis. A notable transformation is the 1,3-oxyalkynylation using ethynylbenziodoxolones (EBXs) as bifunctional reagents that provide both an oxygen nucleophile and an alkynyl group. acs.org The mechanism involves a single-electron oxidation of the aryl cyclopropane to form a radical cation. This highly reactive intermediate undergoes nucleophilic attack by the carboxylate from the EBX reagent, leading to the opening of the cyclopropane ring. The resulting benzylic radical is then trapped by the alkynyl portion of the reagent to yield the 1,3-oxyalkynylated product. acs.org

A fascinating dichotomy in reactivity has been observed, allowing for a switch between C-C bond functionalization (oxyalkynylation) and C-H bond functionalization (alkynylation). This switch is controlled by the substitution pattern on the aryl ring of the cyclopropane. For arylcyclopropanes like this compound, photoredox-catalyzed reaction with an EBX reagent leads to the aforementioned 1,3-oxyalkynylation. However, if the aryl ring bears two ortho-substituents, the reaction outcome switches completely to the direct alkynylation of the cyclopropyl C-H bond. This selectivity is attributed to conformational effects; the ortho groups favor a conformation that makes C-H abstraction a nearly barrierless process, outcompeting the ring-opening pathway.

Table 2: Substrate-Controlled Oxidative Functionalization of Arylcyclopropanes

| Arylcyclopropane Substrate | Reagent | Conditions | Major Product Type | Mechanism | Reference |

|---|---|---|---|---|---|

| Unsubstituted or para-substituted | Ethynylbenziodoxolone (EBX) | Photoredox Catalyst, Visible Light | 1,3-Oxyalkynylation (C-C fission) | Radical cation formation → Ring opening → Radical alkynylation | acs.org |

| Di-ortho-substituted | Ethynylbenziodoxolone (EBX) | Visible Light | C-H Alkynylation | Conformationally-favored C-H abstraction |

Reactivity of the Ethynyl Moiety

The terminal alkyne in this compound is a versatile functional group that participates in a wide array of classic alkyne reactions, including carbon-carbon bond formation and heteroatom addition. The C(sp)-H bond is weakly acidic, allowing for deprotonation and the formation of a nucleophilic acetylide.

Key reactions of the ethynyl moiety include:

Sonogashira Coupling: This is a powerful cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This allows for the direct attachment of various aryl or vinyl substituents to the ethynyl carbon of this compound, providing access to a vast range of more complex derivatives. nih.govnrochemistry.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," this reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. alfa-chemistry.comnih.gov The reaction is highly efficient, regiospecific, and tolerant of numerous functional groups, making it an ideal method for bioconjugation or the assembly of complex molecular architectures starting from this compound. ijpsjournal.com

Hydration: In the presence of an acid and a metal catalyst (commonly mercury(II) sulfate or various gold or platinum complexes), the alkyne can undergo hydration. libretexts.org Following Markovnikov's rule, the addition of water across the triple bond initially forms a vinyl alcohol (enol), which rapidly tautomerizes to the more stable ketone. libretexts.orgorganic-chemistry.org For this compound, this reaction would yield 1-(cyclopropyl)ethan-1-one. Anti-Markovnikov hydration to form an aldehyde can be achieved via a hydroboration-oxidation sequence. libretexts.org

Cycloaddition Reactions Involving the Alkyne of this compound

The ethynyl group of this compound is a versatile functional group that can participate in a variety of cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and polycyclic molecules.

[2+2] Cycloadditions

Photochemical [2+2] cycloadditions are valuable reactions for the synthesis of strained four-membered rings. nih.gov In the context of this compound, the alkyne moiety can react with an alkene under photochemical conditions to yield a cyclobutene derivative. This reaction typically proceeds through the excitation of the alkene to its triplet state, which then adds to the alkyne in a stepwise manner via a diradical intermediate. The stereochemistry of the resulting cyclobutene is dependent on the nature of the reactants and the reaction conditions.

Intramolecular [2+2] cycloadditions are also a possibility if a suitable alkene moiety is tethered to the this compound scaffold. nih.gov Such reactions can provide rapid access to complex bicyclic systems containing a cyclobutene ring.

Table 1: Representative [2+2] Cycloaddition of an Ethynylcyclopropane Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Maleimide | hv, Photosensitizer | Cyclobutene-fused cyclopropane |

[3+2] Cycloadditions

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In this reaction, a 1,3-dipole reacts with a dipolarophile, such as the alkyne in this compound, in a concerted [π4s + π2s] cycloaddition. This reaction is highly efficient and stereospecific.

This compound, with its electron-rich alkyne, is expected to be a good dipolarophile for reactions with various 1,3-dipoles. For instance, reaction with nitrile oxides, generated in situ from oximes, would lead to the formation of isoxazoles. nih.govnih.govmdpi.combeilstein-journals.org Similarly, reaction with azides would yield triazoles, and reaction with diazomethane would produce pyrazoles. frontiersin.org The regioselectivity of these reactions is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

Table 2: Examples of [3+2] Cycloaddition Reactions with this compound

| 1,3-Dipole | Dipolarophile | Product |

| Benzonitrile oxide | This compound | 3-Phenyl-5-(2-phenylcyclopropyl)isoxazole |

| Phenyl azide | This compound | 1-Phenyl-4-(2-phenylcyclopropyl)-1H-1,2,3-triazole |

| Diazomethane | This compound | 3-(2-Phenylcyclopropyl)-1H-pyrazole |

Diels-Alder Reactions and Inverse Electron-Demand Hetero-Diels-Alder

The Diels-Alder reaction is a cornerstone of organic synthesis, providing a route to six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgwvu.edu The alkyne of this compound can serve as a dienophile in this reaction. The reactivity of the alkyne is enhanced by the presence of electron-withdrawing groups, which lower the energy of its LUMO, facilitating the interaction with the HOMO of the diene. organic-chemistry.orgmasterorganicchemistry.com While the phenylcyclopropyl group is not strongly electron-withdrawing, the inherent reactivity of the alkyne allows it to participate in Diels-Alder reactions, particularly with electron-rich dienes.

In addition to the normal-electron-demand Diels-Alder reaction, this compound can also participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgnih.govunits.it In this variant, an electron-rich dienophile reacts with an electron-poor diene. The phenylcyclopropyl substituent can be considered as providing some electron-donating character to the alkyne through hyperconjugation, making it a suitable dienophile for reaction with electron-deficient dienes such as 1,2,4,5-tetrazines. This reaction would proceed to give a pyridazine derivative after the extrusion of nitrogen gas from the initial cycloadduct.

Table 3: Plausible Diels-Alder and IEDDA Reactions of this compound

| Reaction Type | Diene | Dienophile | Product |

| Normal-demand Diels-Alder | 2,3-Dimethyl-1,3-butadiene | This compound | 1,2-Dimethyl-4-(2-phenylcyclopropyl)-cyclohexa-1,4-diene |

| Inverse-demand Diels-Alder | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | This compound | 3,6-Di(pyridin-2-yl)-4-(2-phenylcyclopropyl)pyridazine |

Higher-Order Cycloadditions

Higher-order cycloadditions, which involve more than six π-electrons, provide access to medium- and large-sized rings. mdpi.comresearchgate.net While less common than [2+2], [3+2], and [4+2] cycloadditions, these reactions are powerful tools for the synthesis of complex cyclic architectures. The alkyne and cyclopropane moieties of this compound could potentially participate in such transformations.

For instance, a [4+3] cycloaddition could occur between a diene and an allyl cation generated from the cyclopropyl ring of this compound under Lewis acidic conditions. organicreactions.orgillinois.eduwikipedia.org This would lead to the formation of a seven-membered ring. Another possibility is an [8+2] cycloaddition, where the alkyne acts as a 2π component reacting with an 8π system like tropone or indolizine. researchgate.netresearchgate.net The feasibility of these reactions would depend on the specific reaction partners and conditions employed.

Table 4: Potential Higher-Order Cycloadditions Involving this compound

| Cycloaddition Type | π-System 1 | π-System 2 | Potential Product |

| [4+3] | Butadiene | Allyl cation from this compound | Seven-membered ring derivative |

| [8+2] | Tropone | This compound | Bicyclo[5.3.0]decane derivative |

Transition Metal-Catalyzed Alkyne Activation and Derivatization

Transition metal catalysts can activate the alkyne of this compound, enabling a variety of transformations that are otherwise difficult to achieve.

Hydroalkylation Reactions

The hydroalkylation of alkynes is a direct method for the formation of carbon-carbon bonds. Transition metal catalysts, particularly those based on gold, are known to catalyze the intermolecular hydroalkenylation of alkynes. nih.gov By extension, it is plausible that a similar catalytic system could effect the hydroalkylation of this compound.

In a hypothetical gold-catalyzed hydroalkylation, the gold(I) catalyst would activate the alkyne, making it susceptible to nucleophilic attack by an arene or an alkene. encyclopedia.pub This would be followed by protonolysis to regenerate the catalyst and yield the hydroalkylated product. The choice of ligand on the gold catalyst can be crucial for achieving high efficiency and selectivity.

Table 5: Proposed Catalytic System for the Hydroalkylation of this compound

| Catalyst Precursor | Ligand | Alkylating Agent | Solvent | Product |

| AuCl(SMe2) | Biphenyl-2-ylphosphine with a remote tertiary amino group | Benzene (B151609) | Dioxane | (2-(1-Phenylethyl)cyclopropyl)benzene |

Cyclotrimerization to Benzene Derivatives

The cyclotrimerization of alkynes is a powerful method for the synthesis of substituted benzene derivatives. In this process, three alkyne molecules react in the presence of a catalyst to form a benzene ring. This reaction is particularly valuable for creating polysubstituted aromatic compounds. mdpi.comresearchgate.net

Transition metal catalysts are often employed to facilitate cyclotrimerization due to their ability to coordinate with the alkyne moieties and promote the cyclization process. mdpi.com For instance, nickel-based catalytic systems have been shown to be effective in the cyclotrimerization of various alkynes, offering control over the regioselectivity of the resulting benzene derivatives. researchgate.net The reaction proceeds through the formation of metallacyclic intermediates, which then reductively eliminate to yield the aromatic product. The specific ligands coordinated to the metal center can influence the steric and electronic environment of the catalytic site, thereby directing the regiochemical outcome of the cyclization.

While specific studies on the cyclotrimerization of this compound are not extensively detailed in the provided search results, the general principles of alkyne cyclotrimerization suggest that this compound could participate in such reactions to form complex, polysubstituted benzene derivatives. The presence of the cyclopropyl group would introduce additional structural complexity and potential for further transformations in the resulting products.

Radical Reactions of this compound Scaffolds

The strained nature of the cyclopropyl ring and the reactivity of the ethynyl group in this compound make it a substrate for various radical-mediated transformations. These reactions can proceed via addition to the alkyne or by inducing the ring-opening of the cyclopropane.

Radical Addition to the Ethynyl Group

The ethynyl group of this compound is susceptible to the addition of radicals. This process is typically initiated by a radical initiator, which generates a reactive radical species. This radical then adds to one of the carbon atoms of the triple bond, forming a vinyl radical intermediate. The vinyl radical can then participate in subsequent reactions, such as hydrogen atom abstraction or further addition to another molecule, to yield the final product.

The regioselectivity of the initial radical addition is influenced by the stability of the resulting vinyl radical. The phenyl and cyclopropyl substituents on the ethynyl group will affect the electron distribution in the triple bond and the stability of the possible radical intermediates.

Radical-Induced Ring-Opening of the Cyclopropyl Ring

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, including the presence of radical species. beilstein-journals.org The ring-opening of a cyclopropyl radical to an allyl radical is a known process, although it has a significant energetic barrier. researchgate.net

In the context of this compound, a radical could potentially be generated on the cyclopropyl ring or on the adjacent ethynyl group. If a radical is formed on a carbon atom of the cyclopropyl ring, it can undergo a β-scission to open the ring and form a more stable allylic radical. beilstein-journals.org This process is often irreversible and can be the driving force for complex cascade reactions.

The dynamics of cyclopropyl radical ring-opening have been studied and are known to be sensitive to the potential energy surface of the reaction. nih.gov The initial stage of ring-opening often involves the rotation of the methylene groups. nih.gov This ring-opening provides a pathway to linear, unsaturated structures from the compact cyclopropyl scaffold. researchgate.netnih.gov

The interplay between radical addition to the ethynyl group and radical-induced ring-opening of the cyclopropyl ring can lead to a variety of products, depending on the reaction conditions and the nature of the radical species involved.

Intermolecular and Intramolecular Coupling Reactions

The this compound scaffold can participate in a variety of intermolecular and intramolecular coupling reactions, leveraging the reactivity of both the ethynyl and the cyclopropyl groups. These reactions are powerful tools for the construction of complex molecular architectures.

Intermolecular coupling reactions would involve the reaction of this compound with another molecule. For example, Sonogashira coupling of the terminal alkyne with an aryl or vinyl halide would lead to the formation of a new carbon-carbon bond. Similarly, other cross-coupling reactions, such as Suzuki or Heck couplings, could potentially be employed if the molecule is appropriately functionalized.

Intramolecular coupling reactions, on the other hand, would involve the reaction between different parts of the same molecule. For instance, if a suitable functional group were present elsewhere in the molecule, an intramolecular reaction with the ethynyl or cyclopropyl group could lead to the formation of a new ring. Radical-induced cyclizations, as discussed in the previous section, are a form of intramolecular reaction. beilstein-journals.orgnih.gov

Mechanistic Investigations and Reaction Pathway Elucidation for 2 Ethynylcyclopropyl Benzene

Detailed Reaction Mechanism Probing

Probing the reaction mechanism of (2-Ethynylcyclopropyl)benzene involves investigating the formation and nature of key intermediates. The position of the cyclopropane (B1198618) ring alpha to the benzene (B151609) ring makes the benzylic C-H bond particularly susceptible to abstraction, potentially leading to a radical or cationic intermediate. The stability afforded by the phenyl group can facilitate the cleavage of the strained three-membered ring.

Two primary mechanistic pathways are often considered for such phenylcyclopropane systems:

Radical Pathway: Homolytic cleavage of the benzylic C-H bond or addition of a radical to the ethynyl (B1212043) group can generate a benzylic radical. This intermediate is stabilized by resonance with the benzene ring. A key subsequent step for this intermediate is the rapid, irreversible ring-opening of the cyclopropylmethyl radical to a more stable homoallylic radical. The detection of this ring-opened product is strong evidence for a radical mechanism.

Ionic Pathway: Heterolytic cleavage or protonation can lead to a benzylic carbocation. Similar to the radical, this cation is stabilized by the adjacent phenyl group and can also trigger the ring-opening of the cyclopropane, proceeding through a cyclopropylcarbinyl cation rearrangement.

Distinguishing between these pathways requires a combination of sophisticated experimental and computational techniques designed to trap, observe, or infer the nature of these short-lived intermediates.

Experimental Mechanistic Probes

A suite of experimental tools can be deployed to gain insight into the reaction steps and intermediates involved in the transformations of this compound.

Radical trapping experiments are designed to confirm the presence of free-radical intermediates. If a reaction involving this compound is suspected to proceed via a radical pathway, the reaction is conducted in the presence of a "radical trap" or "radical scavenger." These are molecules that react rapidly and irreversibly with radical species to form a stable, detectable adduct.

Commonly used radical traps include:

TEMPO (2,2,6,6-Tetrachimethylpiperidin-1-oxyl): A stable nitroxide radical that efficiently couples with carbon-centered radicals to form a stable alkoxyamine adduct.

Diphenylpicrylhydrazyl (DPPH): A stable radical that reacts with other radicals, leading to a color change that can be monitored spectrophotometrically.

In a typical experiment, the reaction of this compound would be run under standard conditions and in a parallel setup with an added excess of TEMPO. If the reaction is inhibited or if a TEMPO-adduct of the this compound radical intermediate is isolated and characterized, it provides compelling evidence for a mechanism involving radical intermediates.

The this compound scaffold is itself a type of radical clock. Radical clocks are compounds that undergo a unimolecular rearrangement at a known rate. This rearrangement competes with a bimolecular reaction, and the ratio of the resulting products allows for the calculation of the unknown reaction rate.

For a substrate like this compound, the "clock" is the ring-opening of the 2-phenylcyclopropylmethyl radical. Upon formation of the radical at the benzylic position, it can be trapped by another reactant (the unrearranged product) or it can undergo a very fast ring-opening to form a butenylbenzene radical before being trapped (the rearranged product). The rate of this ring-opening is known and serves as the calibration for the clock. For the closely related (1-(2-phenylcyclopropyl)vinyl)benzene system, the cyclopropane ring-opening rate constant is on the order of 10⁸ s⁻¹. researchgate.net

The general scheme for a radical clock experiment is as follows:

A radical (U•) is generated from the clock molecule.

U• can rearrange to a new radical (R•) with a known rate constant, kᵣ.

Both U• and R• can react with a trapping agent (T) in a bimolecular reaction with an unknown rate constant, kₜ.

The ratio of the unrearranged product (UT) to the rearranged product (RT) is measured.

From this ratio, the unknown rate constant can be determined using the equation: kₜ = kᵣ * ([UT] / [RT]) / [T] .

The observation of the ring-opened product from a reaction of this compound is a definitive indicator of a radical intermediate's existence. researchgate.net

| Radical Clock System | Rearrangement Reaction | Typical Rate Constant (kᵣ) at 25°C (s⁻¹) |

|---|---|---|

| 5-Hexenyl | 5-exo-trig Cyclization | ~ 2 x 10⁵ |

| Cyclopropylcarbinyl | Ring Opening | ~ 1 x 10⁸ |

| 2-Phenylcyclopropylmethyl | Ring Opening | > 10⁸ |

| Cyclobutylmethyl | Ring Opening | ~ 3 x 10⁴ |

The Kinetic Isotope Effect (KIE) is a powerful tool for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. wikipedia.org It is measured by comparing the reaction rate of the normal substrate (containing hydrogen) with that of an isotopically labeled substrate (containing deuterium (B1214612), D). The KIE is expressed as the ratio kH/kD. wikipedia.org

For this compound, KIE studies could be performed by synthesizing a deuterated version, for example, with deuterium at the benzylic position: (2-Ethynyl-1-deutero-cyclopropyl)benzene.

Primary KIE: If the benzylic C-H bond is broken during the rate-limiting step (e.g., via a hydrogen atom transfer), a significant primary KIE (typically kH/kD > 2) would be observed. This would strongly support a mechanism where benzylic C-H cleavage is kinetically significant.

Secondary KIE: If the isotopic substitution is at a position not directly involved in bond breaking, a much smaller secondary KIE (kH/kD ≈ 0.7–1.5) may be observed. wikipedia.org This can provide information about changes in the hybridization state of the carbon atom during the transition state. For instance, an inverse KIE (kH/kD < 1) might suggest a change from sp² to sp³ hybridization in the transition state.

| KIE Value (kH/kD) | Type | Interpretation |

|---|---|---|

| > 2 | Primary (Normal) | C-H bond breaking occurs in or before the rate-determining step. |

| ≈ 1 | None | C-H bond is not broken in the rate-determining step. |

| > 1 (but < 1.5) | Secondary (Normal) | Indicates a change from sp³ to sp² hybridization at the transition state. |

| < 1 | Secondary (Inverse) | Indicates a change from sp² to sp³ hybridization at the transition state. |

To directly observe fleeting intermediates in the reactions of this compound, time-resolved spectroscopic techniques like flash photolysis or pulse radiolysis can be employed. In a typical laser flash photolysis experiment, a short, intense pulse of light is used to generate a high concentration of a reactive intermediate from a suitable precursor. The properties of this intermediate, such as its UV-Vis absorption spectrum and its decay kinetics, are then monitored over timescales from nanoseconds to milliseconds.

This method could be used to generate the 2-(2-ethynylcyclopropyl)phenyl radical and directly observe its ring-opening. By monitoring the decay of the initial radical's absorption signal and the concurrent growth of the ring-opened radical's signal, the rate constant for the rearrangement could be measured directly, providing a powerful validation of results obtained from indirect radical clock experiments.

Computational Mechanistic Studies

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complementary tool to experimental studies. For this compound, computational methods can be used to model the entire reaction energy landscape.

Key applications of computational studies include:

Structure and Stability of Intermediates: Calculating the optimized geometries and relative energies of potential intermediates, such as the benzylic radical, the ring-opened radical, and the corresponding carbocations. This can help determine the most likely intermediate species.

Transition State Analysis: Locating and characterizing the transition state structures for key steps, such as benzylic C-H abstraction or cyclopropane ring-opening. The calculated activation energy barrier for these steps provides a theoretical estimate of their rates.

Reaction Pathway Mapping: Comparing the energy profiles of different possible pathways (e.g., radical vs. ionic) to predict which is energetically more favorable under a given set of conditions.

Prediction of Properties: Calculating theoretical KIE values or predicting the spectroscopic signatures (e.g., IR, NMR, UV-Vis) of proposed intermediates, which can then be compared with experimental data to support or refute a given mechanistic hypothesis.

By combining the predictive power of computational modeling with the concrete evidence from experimental probes, a comprehensive and well-supported picture of the reaction mechanism for this compound can be developed.

Density Functional Theory (DFT) for Transition State and Intermediate Analysis

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating the mechanisms of organic reactions. Its balance of computational cost and accuracy makes it well-suited for the study of complex molecules like this compound. In the context of its potential reactions, such as thermal rearrangements or metal-catalyzed cycloisomerizations, DFT is employed to locate and characterize the structures of transition states and intermediates along a proposed reaction coordinate.

For a molecule like this compound, a key reaction pathway to consider is the vinylcyclopropane-cyclopentene rearrangement, a well-established thermal process. DFT calculations can model this transformation, starting from the initial ring-opening of the cyclopropane. This process would involve the cleavage of a C-C bond within the three-membered ring to form a diradical or zwitterionic intermediate. The nature of this intermediate is highly dependent on the substitution pattern and the reaction conditions. The presence of the phenyl and ethynyl groups would significantly influence the stability and electronic structure of this intermediate.

DFT calculations would typically involve geometry optimization of the reactant, product, and all intervening transition states and intermediates. Frequency calculations are then performed to confirm the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate, while minima (reactants, intermediates, products) have no imaginary frequencies.

In a hypothetical gold-catalyzed cycloisomerization of this compound, DFT would be instrumental in elucidating the role of the catalyst. The initial step would likely involve the coordination of the gold catalyst to the alkyne moiety. Subsequent steps could involve an attack of the cyclopropane ring onto the activated alkyne, leading to the formation of a carbocationic intermediate or a cyclopropyl (B3062369) gold carbene-like species. DFT can provide detailed geometric parameters (bond lengths and angles) of these transient species, offering a snapshot of the bonding changes throughout the reaction. For instance, in a gold carbene intermediate, the C-Au bond length and the geometry around the carbene carbon would be critical parameters to analyze.

Free Energy Profile Calculations

While the analysis of stationary points provides a structural map of the reaction pathway, understanding the feasibility and kinetics of the reaction requires the calculation of the free energy profile. The Gibbs free energy (G) combines enthalpy (H) and entropy (S) and is the ultimate determinant of reaction spontaneity and rate. DFT calculations, coupled with statistical thermodynamics, allow for the computation of these thermodynamic quantities.

A free energy profile plots the relative Gibbs free energy of the system as it progresses from reactants to products. The peaks on this profile correspond to transition states, and the valleys represent intermediates. The height of the energy barrier from a reactant or intermediate to a transition state (the activation free energy, ΔG‡) is directly related to the rate of that particular step. A lower activation barrier implies a faster reaction rate.

Below is a hypothetical data table illustrating the kind of information that would be generated from DFT calculations for a proposed reaction pathway.

| Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Free Energy (kcal/mol) |

| Reactant | 0.0 | 0.0 | 0.0 |

| Transition State 1 | +25.2 | +24.5 | +28.1 |

| Intermediate 1 | +10.8 | +11.2 | +9.5 |

| Transition State 2 | +18.5 | +17.9 | +20.3 |

| Product | -15.3 | -16.0 | -14.1 |

Note: This data is illustrative and does not represent actual calculated values for this compound.

Conformation-Reactivity Relationship via Theoretical Modeling

The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound impact on its reactivity. For a molecule like this compound, the relative orientation of the phenyl group, the cyclopropane ring, and the ethynyl group can influence the accessibility of the reactive sites and the stability of transition states.

Theoretical modeling allows for a systematic exploration of the conformational landscape of the reactant molecule. By rotating the single bonds, different conformers (rotational isomers) can be identified, and their relative energies can be calculated. This analysis reveals the most stable conformer(s) present in the reacting population.

The relationship between conformation and reactivity can be investigated by calculating the reaction barriers for different starting conformers. For instance, in the vinylcyclopropane (B126155) rearrangement, the overlap of the breaking cyclopropane bond orbitals with the π-system of the ethynyl group is crucial for stabilizing the transition state. Certain conformations might allow for better orbital overlap, leading to a lower activation energy.

In a bimolecular reaction, the conformation of this compound can dictate the stereochemical outcome. Theoretical modeling can be used to study the approach of a reagent to different faces of the molecule in its various conformations, providing insights into diastereoselectivity or enantioselectivity.

Furthermore, the conformation of intermediates can also play a critical role in determining the reaction pathway. An intermediate may exist in several conformations, each of which could lead to a different product. By calculating the energy barriers for the subsequent steps from each conformer of the intermediate, the product distribution can be predicted. This type of analysis is particularly important in understanding the selectivity of complex, multi-step reactions.

Computational and Theoretical Chemistry of 2 Ethynylcyclopropyl Benzene

Electronic Structure and Bonding Analysis

A detailed theoretical analysis of the electronic structure and bonding of (2-ethynylcyclopropyl)benzene is not extensively documented in dedicated studies. However, insights can be drawn from computational studies on substituted cyclopropanes and phenylcyclopropane itself. The bonding in the cyclopropane (B1198618) ring is often described by the Walsh model, which involves sp²-hybridized carbons forming a σ-framework with bent bonds, and p-orbitals combining to form a pseudo-π system in the center of the ring. This unique bonding arrangement is responsible for many of the characteristic reactions of cyclopropanes.

For this compound, the interaction between the phenyl, cyclopropyl (B3062369), and ethynyl (B1212043) moieties is of particular interest. Theoretical models of substituted cyclopropanes suggest that the electronic nature of the substituents significantly influences the charge distribution and stability of the three-membered ring. An electron-withdrawing group can affect the σ-aromaticity of the cyclopropane ring. Conversely, electron-donating groups can stabilize the ring. smu.edu The phenyl group, capable of both σ-withdrawal and π-donation/acceptance, and the ethynyl group, with its π-system, are expected to engage in complex electronic interplay with the cyclopropyl ring.

Computational methods like Natural Bond Orbital (NBO) analysis would be instrumental in quantifying these interactions, revealing charge transfer between the substituent groups and the cyclopropane ring, and assessing the hybridization of the atoms involved. It is anticipated that the C-C bonds within the cyclopropyl ring will exhibit lengths and electron densities that are intermediate between typical single and double bonds, a hallmark of the strained system. The presence of the phenyl and ethynyl groups is likely to lead to a polarization of the electron density within the cyclopropane ring, influencing its reactivity.

Table 1: Predicted General Electronic Properties of this compound based on Analogous Systems

| Property | Expected Characteristic | Theoretical Basis |

| Cyclopropane Ring Bonding | Bent C-C bonds with significant p-character | Walsh and Coulson-Moffitt models |

| Hybridization | Non-standard hybridization of ring carbons | Strain-induced rehybridization |

| Substituent Effects | Electronic perturbation of the ring by phenyl and ethynyl groups | Studies on substituted cyclopropanes smu.edu |

| Charge Distribution | Polarization of the cyclopropyl ring | Influence of electronegative/π-system substituents |

Quantum Chemical Characterization of Excited States and Radicals

The radical chemistry of this compound has been experimentally and theoretically investigated, particularly in its role as a radical clock. In a bifunctional iron-catalyzed alkyne Z-selective hydroalkylation, this compound was used to probe the reaction mechanism. nih.govresearchgate.net The formation of a ring-opened allene (B1206475) product was observed, which strongly indicates the involvement of a radical intermediate. nih.govresearchgate.net Had the reaction proceeded without a radical, the cyclopropyl ring would have remained intact.

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to understand the behavior of radicals derived from this molecule. The cyclopropylcarbinyl radical is known to undergo a very rapid ring-opening to form the homoallyl radical. The rate of this rearrangement can be used to "time" other radical reactions. In the context of the iron-catalyzed reaction, the formation of the ring-opened product confirms that the lifetime of the intermediate radical is sufficient for this rearrangement to occur. nih.gov

Further computational analysis in the study of the iron-catalyzed reaction involved a hole-electron analysis of an excited state of an iron-containing complex. This analysis demonstrated the potential for photoinduced generation of radicals, which then initiate the reaction cascade involving this compound. nih.gov

Theoretical Prediction of Reactivity and Selectivity

Theoretical predictions of the reactivity and selectivity of this compound are closely tied to its utility as a mechanistic probe in radical reactions. The propensity of the cyclopropylmethyl radical to undergo rapid ring-opening is a key feature that has been exploited to elucidate reaction pathways.

In the iron-catalyzed Z-selective hydroalkylation, the reaction of a cyclohexyl radical with this compound was studied. nih.govresearchgate.net The exclusive formation of the ring-opened allene product, with no observation of the direct olefination product, provides strong evidence for a radical pathway. nih.gov This outcome allows for a qualitative prediction of reactivity: in the presence of a radical source, this compound is expected to undergo addition to the ethynyl group followed by rapid ring-opening of the resulting cyclopropylcarbinyl-type radical.

DFT calculations performed in the context of this reaction helped to elucidate the free energy profiles for the generation of the alkene products and to understand the origin of the observed Z/E selectivity. nih.gov These calculations modeled the transition states for the radical addition and subsequent steps, providing a quantitative basis for the predicted reactivity. nih.govresearchgate.net

Strain Energy and Ring Dynamics of Cyclopropyl Systems

The cyclopropane ring is characterized by significant strain energy, which is a major driver of its chemical reactivity. The total strain energy of the parent cyclopropane is approximately 27.5 kcal/mol, arising from angle strain (deviation from the ideal sp³ bond angle) and torsional strain (eclipsing of C-H bonds). researchgate.net

Theoretical methods, such as homodesmotic reactions, are commonly used to calculate the strain energy of cyclic molecules. acs.org These methods involve formal reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of the strain energy component. A computational study of this compound using such methods would provide a quantitative measure of its strain energy and how it is partitioned between the different sources of strain.

The dynamics of the cyclopropyl ring, including bond vibrations and rotations of the substituent groups, are also influenced by the ring strain and the nature of the substituents. These dynamic processes can be modeled using computational methods to understand the conformational preferences and energy barriers to rotation.

Table 2: Estimated Strain Energies of Substituted Cyclopropanes

| Compound | Estimated Strain Energy (kcal/mol) | Reference |

| Cyclopropane | 28.6 | nih.gov |

| 1,1-Difluorocyclopropane | 20.5 | acs.org |

| Cyclopropanone | 49 | nih.gov |

| Methylcyclopropane | ~29.8 | General literature |

Catalytic Mechanism Modeling in Transition Metal-Catalyzed Reactions

The modeling of catalytic mechanisms involving this compound has been particularly insightful in the context of an iron-catalyzed Z-selective hydroalkylation. nih.govresearchgate.netresearchgate.net DFT calculations were performed to map out the reaction pathway and to understand the origin of the observed stereoselectivity. nih.gov

The proposed mechanism, supported by computational evidence, involves the following key steps:

Radical Generation: A chlorine radical is generated from an iron(III) species through a light-mediated ligand-to-metal charge transfer.

Hydrogen Atom Transfer (HAT): The chlorine radical abstracts a hydrogen atom from cyclohexane (B81311) to form a cyclohexyl radical.

Radical Addition and Ring Opening: The cyclohexyl radical adds to the ethynyl group of this compound. The resulting vinyl radical, which is also a cyclopropylcarbinyl radical, rapidly undergoes ring-opening to form a more stable homoallenyl radical. This step is corroborated by the experimental observation of the ring-opened product. nih.gov

Alkene Formation: The homoallenyl radical intermediate then proceeds to form the final alkene product with the observed Z-selectivity.

The computational modeling of this reaction provided the free energy profiles for the formation of both the Z and E isomers, revealing the transition states and intermediates along the reaction coordinate. nih.gov This theoretical work was crucial in explaining the experimental outcomes and in providing a detailed picture of the catalytic cycle.

Structure Reactivity Relationships in 2 Ethynylcyclopropyl Benzene Analogues and Derivatives

Influence of Substituents on Synthetic Pathways and Reactivity Profiles

The reactivity of (2-Ethynylcyclopropyl)benzene is profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electronic properties of the molecule, thereby dictating the course of chemical reactions, including transition metal-catalyzed C-H/C-C bond activations and subsequent cyclizations. The stereochemical configuration of the cyclopropane (B1198618) ring further adds another layer of control, often determining the ultimate structural outcome of a reaction.

Aryl substituents exert significant control over the reactivity and regioselectivity of reactions involving this compound analogues through a combination of inductive and resonance effects. In transition metal-catalyzed processes, such as rhodium-catalyzed cycloadditions, the electronic nature of the aryl group can influence the rate and pathway of the reaction.

Research on analogous vinylcyclopropane (B126155) (VCP) systems, which serve as excellent models, has demonstrated the pivotal role of electronics. For instance, in rhodium-catalyzed cyclopropanations that form aryl-substituted cyclopropanes, both electron-donating and electron-withdrawing groups on the aromatic ring of precursor styryldiazoacetates are well-tolerated, leading to products in excellent yields. nih.gov This suggests that the activation of the cyclopropane moiety in related systems is feasible across a wide electronic spectrum.

More specifically, the regioselectivity of cycloaddition reactions can be dramatically altered by substituents. Systematic studies on the Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles revealed that the electronic character of a substituent dictates the preferred isomeric product. rsc.org In these reactions, substrates with electron-donating groups favored the formation of 2,3,4-substituted thiophenes, whereas those with strong electron-withdrawing groups led preferentially to 2,3,5-substituted isomers. rsc.org This principle can be extrapolated to reactions of this compound, where the polarization of the molecule, modulated by aryl substituents, would be expected to direct the regiochemical outcome of metal-catalyzed C-C bond formations.

The following table illustrates the influence of substituent electronic effects on product distribution in a model Rh(I)-catalyzed transannulation reaction, highlighting how regioselectivity can be controlled.

| Aryl Substituent (R) | Electronic Effect | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) |

|---|---|---|---|---|

| -OCH₃ | Strongly Donating | 2,3,4-substituted | 2,3,5-substituted | >95:5 |

| -CH₃ | Donating | 2,3,4-substituted | 2,3,5-substituted | 90:10 |

| -H | Neutral | 2,3,4-substituted | 2,3,5-substituted | 70:30 |

| -Cl | Withdrawing (Inductive) | 2,3,5-substituted | 2,3,4-substituted | 85:15 |

| -CO₂Me | Strongly Withdrawing | 2,3,5-substituted | 2,3,4-substituted | >95:5 |

The relative stereochemistry of the substituents on the cyclopropane ring is a critical factor that can dictate the reaction pathway. In analogues of this compound, specifically ene-vinylcyclopropanes (ene-VCPs), the cis or trans configuration of the cyclopropane substituents determines which of the competing cycloaddition pathways is favored.

Under rhodium(I) catalysis, trans-2-ene-VCPs have been shown to act as three-carbon (C3) synthons, readily engaging in intramolecular [3+2] cycloadditions to form bicyclo[4.3.0]nonane systems. pku.edu.cn In this pathway, the rhodium catalyst coordinates to the alkene and facilitates the cleavage of the distal C-C bond of the cyclopropane ring.

Conversely, the corresponding cis-2-ene-VCP isomers, under similar catalytic conditions, can behave as five-carbon (C5) synthons. pku.edu.cn This alternative pathway proceeds via cleavage of an internal cyclopropane C-C bond, leading to a formal [5+2] cycloaddition and the formation of seven-membered rings. pku.edu.cnpku.edu.cn This profound divergence in reactivity, governed solely by the initial stereochemistry of the substrate, underscores the importance of stereocontrol in designing synthetic routes. The geometric constraints of the cis isomer are thought to bring the reacting partners into a spatial arrangement that favors the [5+2] pathway over the [3+2] alternative. pku.edu.cn

The table below summarizes the divergent outcomes observed in Rh(I)-catalyzed intramolecular cycloadditions of stereoisomeric ene-vinylcyclopropanes.

| Substrate Stereochemistry | Cyclopropane Synthon Type | Primary Reaction Pathway | Product Skeleton | Reference |

|---|---|---|---|---|

| trans-Vinylcyclopropane | Three-Carbon (C3) | [3+2] Cycloaddition | Fused 5/6-membered rings (bicyclo[4.3.0]nonane) | pku.edu.cn |

| cis-Vinylcyclopropane | Five-Carbon (C5) | [5+2] Cycloaddition | Fused 5/7-membered rings (bicyclo[5.3.0]decane) | pku.edu.cn |

Development of Advanced Cyclopropyl-Containing Building Blocks

The unique reactivity of the this compound scaffold makes it an attractive starting point for the development of advanced, functionalized building blocks. By strategically modifying the ethynyl (B1212043) and cyclopropyl (B3062369) groups, novel molecular units can be synthesized and subsequently integrated into larger, more complex molecular architectures, including medicinally relevant scaffolds and novel materials.